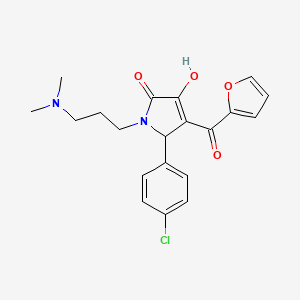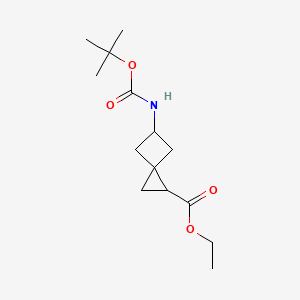
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclic peptides, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes, receptors, and ion channels. The cyclic structure of this peptide allows it to adopt a specific conformation that is essential for its biological activity.
Biochemical and Physiological Effects
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its high cost of synthesis, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O. One of the areas of research is the development of new antibiotics based on the structure of this compound. Additionally, this peptide can be modified to enhance its biological activity and reduce its toxicity. Another area of research is the use of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O as a drug delivery system for the treatment of various diseases. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activity.
Conclusion
In conclusion, C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that has shown promising results in scientific research. Its potential applications in the field of medicine make it an area of active research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis of this compound requires the use of protected amino acids, coupling reagents, and deprotection agents. The final product is obtained after purification using high-performance liquid chromatography (HPLC) technique.
Aplicaciones Científicas De Investigación
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been found to have anticancer properties and can induce apoptosis in cancer cells. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVKXPKXWTREW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
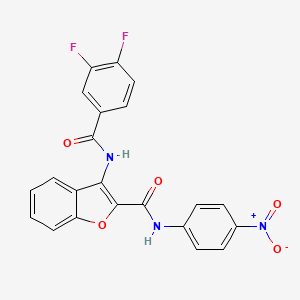
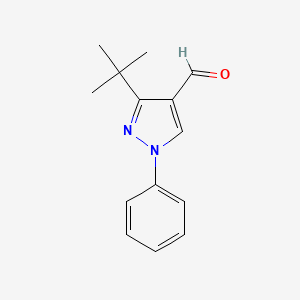
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)
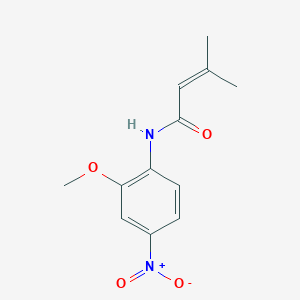
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)
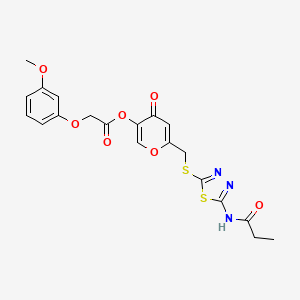
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)



![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)
